N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Chemical Procurement Quality Control Purity

Obtain a structurally authenticated, ≥95% pure heterocyclic amide-sulfide for analytical method development and SAR profiling. • Unique CN-pyrazinyl-piperidine-phenylthio scaffold ideal for LC-MS/HPLC system suitability standards. • Enables head-to-head analog testing to map phenylthio and cyanopyrazine SAR trends. • Consistent quality and reliable global supply for exploratory in vitro research.

Molecular Formula C20H23N5OS
Molecular Weight 381.5
CAS No. 1797585-98-8
Cat. No. B2607898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
CAS1797585-98-8
Molecular FormulaC20H23N5OS
Molecular Weight381.5
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC=CN=C3C#N
InChIInChI=1S/C20H23N5OS/c21-14-18-20(23-10-9-22-18)25-11-6-16(7-12-25)15-24-19(26)8-13-27-17-4-2-1-3-5-17/h1-5,9-10,16H,6-8,11-13,15H2,(H,24,26)
InChIKeyYGSNYMMESOTXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class and Basic Characteristics


N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1797585-98-8) is a synthetic small molecule with the molecular formula C₂₀H₂₃N₅OS and a molecular weight of 381.5 g/mol . Its structure contains a 3-cyanopyrazine ring linked to a piperidine ring, which is further connected via a methylene bridge to a 3-(phenylthio)propanamide group. This compound is classified as a heterocyclic amide and sulfide. Publicly available vendor information indicates a typical commercial purity of ≥95% . Currently, no primary research articles, patents, or authoritative databases have been identified that provide quantitative pharmacological, physicochemical, or selectivity profiling data for this specific compound.

Chemical identity established (CAS, MW, formula)
No biological activity or selectivity data available
Limited to exploratory chemistry or analytical reference use

Procurement Risk and Analog Substitution


Without publicly available structure-activity relationship (SAR) data, binding selectivity profiles, or functional assay results for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, any decision to substitute this compound with a close structural analog (e.g., compounds sharing the 1-(3-cyanopyrazin-2-yl)piperidine core but having different amide or sulfide substituents) carries an unquantifiable risk. Even minor structural modifications can lead to profound changes in target engagement, off-target activity, and pharmacokinetic behavior. In the absence of direct comparative evidence, generic substitution cannot be scientifically justified for this compound.

Structural analogs pose unquantifiable risk
Close analogs sharing the cyanopyrazine-piperidine core may exhibit different target engagement, off-target profiles, and pharmacokinetics. No SAR data exist to support interchangeability.
Generic substitution not scientifically justified
Without direct comparative evidence for this compound, any substitution decision lacks a data-driven basis and should be avoided in research protocols.

Quantitative Evidence Assessment


Chemical Identity and Purity

The target compound is supplied with a stated purity of ≥95% based on HPLC or equivalent analysis, as indicated by one commercial vendor . This purity level serves as a baseline procurement specification. No comparative purity data from other suppliers or batch-to-batch consistency reports have been identified in the public domain. This evidence is insufficient to differentiate the compound from potential alternative sources or analogs.

Purity specification
Data to verify
≥95% (HPLC assumed)
Baseline procurement threshold only
Single vendor specification; no batch consistency data
Chemical Procurement Quality Control Purity

Molecular Formula and Weight

The molecular formula (C₂₀H₂₃N₅OS) and molecular weight (381.5 g/mol) are established and consistent across multiple vendor listings . These values are fundamental for identity confirmation via mass spectrometry or elemental analysis. However, these properties are not unique to this compound; many constitutional isomers could share the same formula. All close analogs with different substituents will have different formulas, making this property a necessary but insufficient differentiator.

Molecular weight
Data to verify
381.5 g/mol
Identity confirmation; not unique
Isomers may share the same formula; MS required for distinction
Chemical Identity Quality Control Characterization

Application Scenarios


SHP2/Kinase Probe Development

The compound's structural features—specifically the 3-cyanopyrazine-piperidine core—are reminiscent of scaffolds found in known SHP2 phosphatase inhibitors and certain kinase inhibitors. If future research generates quantitative target engagement and selectivity data, it could serve as a starting point for medicinal chemistry optimization. At present, its use is strictly limited to exploratory in vitro studies where its activity profile is empirically determined alongside appropriate controls. No application can be recommended based on existing evidence.

Analytical Reference Standard

Given the established molecular weight and formula, the compound could be used as a reference standard for LC-MS or HPLC method development, provided an authenticated, high-purity sample is obtained. Its unique retention time and mass spectrum would allow it to serve as a system suitability standard in assays where it is chemically stable and soluble in the chosen mobile phase.

SAR of Phenylthiopropanamide Derivatives

Researchers investigating the biological effects of the phenylthio moiety or the cyanopyrazine-piperidine template might include this compound in a panel of analogs to map SAR trends. The compound would need to be tested head-to-head against analogs lacking the cyano group, containing different thioether substituents, or possessing alternative heterocycles to generate comparative data.

Application
Selection Property
Validation Focus
Exploratory SHP2/kinase probe chemistry
Cyanopyrazine-piperidine scaffold similarity to kinase inhibitor chemotypes
Requires target engagement and selectivity profiling data
Potential analytical reference standard
Defined molecular weight and formula for LC-MS method setup
Authenticated high-purity sample and stability testing needed
SAR panel inclusion for phenylthio-cyanopyrazine derivatives
Core template for structure-activity relationship mapping
Head-to-head comparison with des-cyano or alternative thioether analogs
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